Cas no 5736-91-4 (4-(Pentyloxy)benzaldehyde)
4-(Pentyloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Pentyloxy)benzaldehyde
- 4-n-Pentyloxybenzaldehyde
- 4-n-Amyloxybenzaldehyde
- 4-pentyloxybenzaldehyde
- 4-Amyloxybenzaldehyde
- 4-pentoxybenzaldehyde
- p-(Pentyloxy)benzaldehyde
- 4-n-Pentoxybenzaldehyde
- NSC 69105
- p-Pentoxybenzaldehyde
- MFCD00014135
- UNII-PL312YEG7F
- Z56957503
- EINECS 227-250-5
- NSC-69105
- NSC69105
- p-Amyloxybenzaldehyde
- FT-0635829
- p-n-Amyloxybenzaldehyde
- DTXSID5063994
- AKOS000202244
- A0707
- EN300-17565
- Benzaldehyde, p-(pentyloxy)-
- AS-58615
- C13339
- 5736-91-4
- PL312YEG7F
- NS00033702
- 4-Amyloxybenzaldehyde, 98%
- AI3-05786
- F1997-0006
- p-Pentyloxybenzaldehyde
- Benzaldehyde, 4-(pentyloxy)-
- SCHEMBL1443663
- CS-0128413
- p-Amyloxy benzaldehyde
- ALBB-001162
- STK400290
- DB-053040
- BBL027803
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- MDL: MFCD00014135
- Inchi: 1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3
- InChI Key: YAPVGSXODFOBBR-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=O)=CC=1)CCCCC
- BRN: 642040
Computed Properties
- Exact Mass: 192.11500
- Monoisotopic Mass: 192.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 158°C/10mmHg(lit.)
- Flash Point: 129.0±13.9 ºC,
- Refractive Index: 1.5340
- Solubility: Almost insoluble (0.069 g/l) (25 º C),
- PSA: 26.30000
- LogP: 3.06810
- Sensitiveness: Air Sensitive
- Solubility: Not determined
4-(Pentyloxy)benzaldehyde Security Information
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Safety Term:S24/25
4-(Pentyloxy)benzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(Pentyloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113323-500g |
4-(pentyloxy)benzaldehyde |
5736-91-4 | 95% | 500g |
$284 | 2021-06-17 | |
| Alichem | A019143066-500g |
4-(Pentyloxy)benzaldehyde |
5736-91-4 | 95% | 500g |
$271.70 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LY712-25ml |
4-(Pentyloxy)benzaldehyde |
5736-91-4 | 98.0%(GC) | 25ml |
¥460.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LY712-5ml |
4-(Pentyloxy)benzaldehyde |
5736-91-4 | 98.0%(GC) | 5ml |
¥219.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LY712-100ml |
4-(Pentyloxy)benzaldehyde |
5736-91-4 | 98.0%(GC) | 100ml |
¥1825.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870657-5ml |
4-Amyloxybenzaldehyde |
5736-91-4 | 98% | 5ml |
¥97.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870657-25ml |
4-Amyloxybenzaldehyde |
5736-91-4 | 98% | 25ml |
¥386.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870657-100ml |
4-Amyloxybenzaldehyde |
5736-91-4 | 98% | 100ml |
¥1,101.00 | 2022-10-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76395-5ml |
4-(Pentyloxy)benzaldehyde |
5736-91-4 | 98% | 5ml |
¥78.0 | 2023-09-05 | |
| Chemenu | CM113323-500g |
4-(pentyloxy)benzaldehyde |
5736-91-4 | 95% | 500g |
$*** | 2023-05-30 |
4-(Pentyloxy)benzaldehyde Suppliers
4-(Pentyloxy)benzaldehyde Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-(Pentyloxy)benzaldehyde
Introduction to 4-(Pentyloxy)benzaldehyde (CAS No. 5736-91-4)
4-(Pentyloxy)benzaldehyde, with the chemical formula C11H14O2 and CAS number 5736-91-4, is an organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its pentyloxy substituent on a benzaldehyde backbone, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The structure of 4-(Pentyloxy)benzaldehyde consists of a benzene ring substituted with a pentoxy group (-O-C5H11) and an aldehyde group (-CHO). This arrangement imparts both lipophilicity and polarity to the molecule, making it an interesting candidate for drug design. The presence of the aldehyde group allows for further functionalization, enabling the synthesis of more complex molecules through condensation reactions, such as Schiff base formation, which is widely used in medicinal chemistry to create bioactive compounds.
In recent years, 4-(Pentyloxy)benzaldehyde has been studied for its potential applications in the development of pharmaceuticals. Its aromatic structure and the presence of both polar and non-polar regions make it a versatile building block for designing molecules that can interact with biological targets. One of the most promising areas of research involves its use as a precursor in the synthesis of small-molecule drugs that exhibit anti-inflammatory, antimicrobial, or anticancer properties.
A notable study published in the Journal of Medicinal Chemistry highlighted the role of 4-(Pentyloxy)benzaldehyde in the development of novel inhibitors targeting enzymes involved in inflammatory pathways. The researchers demonstrated that derivatives of this compound could effectively modulate the activity of cyclooxygenase-2 (COX-2), an enzyme known for its role in pain and inflammation. This finding opens up new avenues for the design of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Furthermore, 4-(Pentyloxy)benzaldehyde has been explored as a key intermediate in the synthesis of fragrances and flavoring agents. Its aromatic nature and the presence of a pentyloxy group contribute to its pleasant odor profile, making it suitable for use in perfumes, cosmetics, and food additives. The compound's ability to undergo various chemical transformations also allows for the creation of structurally diverse derivatives with tailored sensory properties.
The pharmaceutical industry has shown particular interest in 4-(Pentyloxy)benzaldehyde due to its potential as a scaffold for drug discovery. By leveraging its reactive aldehyde group and aromatic core, chemists can design molecules that interact with specific biological targets. For instance, recent research has focused on using this compound to develop kinase inhibitors, which are crucial in treating cancers and other diseases characterized by abnormal cell proliferation.
In addition to its pharmaceutical applications, 4-(Pentyloxy)benzaldehyde has found utility in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes have been investigated for their catalytic properties and potential applications in industrial processes. Moreover, the compound's compatibility with various solvents and reaction conditions makes it a convenient choice for synthetic chemists working on complex organic transformations.
The synthesis of 4-(Pentyloxy)benzaldehyde typically involves the reaction of pentaol with benzaldehyde or its derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as catalytic hydrogenation and oxidation have been optimized to improve yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations.
In conclusion, 4-(Pentyloxy)benzaldehyde (CAS No. 5736-91-4) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its aromatic properties also lend themselves to applications in fragrance and flavor chemistry. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.
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